N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1223505-97-2
VCID: VC3361500
InChI: InChI=1S/C12H18N2OS.ClH/c15-12(10-3-6-13-7-4-10)14-8-5-11-2-1-9-16-11;/h1-2,9-10,13H,3-8H2,(H,14,15);1H
SMILES: C1CNCCC1C(=O)NCCC2=CC=CS2.Cl
Molecular Formula: C12H19ClN2OS
Molecular Weight: 274.81 g/mol

N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride

CAS No.: 1223505-97-2

Cat. No.: VC3361500

Molecular Formula: C12H19ClN2OS

Molecular Weight: 274.81 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride - 1223505-97-2

Specification

CAS No. 1223505-97-2
Molecular Formula C12H19ClN2OS
Molecular Weight 274.81 g/mol
IUPAC Name N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C12H18N2OS.ClH/c15-12(10-3-6-13-7-4-10)14-8-5-11-2-1-9-16-11;/h1-2,9-10,13H,3-8H2,(H,14,15);1H
Standard InChI Key XOJSIJQGVNGSSK-UHFFFAOYSA-N
SMILES C1CNCCC1C(=O)NCCC2=CC=CS2.Cl
Canonical SMILES C1CNCCC1C(=O)NCCC2=CC=CS2.Cl

Introduction

Chemical Structure and Identification

Molecular Structure

N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride consists of several key structural components: a six-membered piperidine heterocyclic ring with a carboxamide group at position 4, a 2-(thiophen-2-yl)ethyl group attached to the nitrogen of the carboxamide, and exists as a hydrochloride salt. The thiophene ring, being a five-membered aromatic heterocycle containing a sulfur atom, contributes to the compound's unique chemical and potential biological properties.

Chemical Identification Parameters

The compound is cataloged in chemical databases with specific identifiers that facilitate its recognition and categorization in scientific literature:

ParameterValue
PubChem SID164321182
Related PubChem CID47002362
Component CIDs313 (Hydrochloric Acid), 16228137 (Free base)
Parent CID16228137
Chemical FormulaC12H18N2OS·HCl

The compound was deposited into the PubChem database on November 1, 2013, and maintains active status in chemical registries .

Physical and Chemical Properties

General Characteristics

While comprehensive physicochemical data specifically for N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride is limited in the search results, certain properties can be reasonably inferred based on its structure and related compounds:

PropertyCharacteristic
Physical AppearanceLikely a crystalline solid
SolubilityEnhanced water solubility (due to HCl salt formation)
LipophilicityModerate (contributed by thiophene moiety)
Hydrogen BondingDonor and acceptor capabilities through carboxamide group
Acid-Base PropertiesBasic nitrogen in piperidine ring (protonated in HCl salt)

The thiophene component typically imparts specific characteristics to molecules containing this moiety, including particular reactivity patterns and potential for π-π interactions with aromatic systems in biological targets.

Structural Features

The compound contains several pharmacologically relevant structural features:

  • The piperidine ring: A common pharmacophore in many neuroactive compounds

  • The thiophene moiety: Associated with enhanced lipophilicity and blood-brain barrier penetration

  • The carboxamide linkage: Provides hydrogen bonding capability for receptor interactions

  • The ethyl spacer: Potentially provides optimal distance for receptor binding

These structural elements collectively contribute to the compound's chemical behavior and potential biological activities.

Synthesis and Preparation Methods

General Synthetic Approaches

Based on synthetic methods for structurally related thiophene-containing compounds, several potential synthetic routes for N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride can be proposed:

Grignard Reaction Pathway

A viable synthetic route might involve:

  • Preparation of a thiophene-containing Grignard reagent

  • Reaction with an N-protected 4-piperidone to form an alcohol intermediate

  • Deprotection of the piperidine nitrogen (typically with KOH for carbamate protections)

  • Modification of the 4-position to introduce the carboxamide functionality

  • Reaction with 2-(thiophen-2-yl)ethylamine to form the carboxamide linkage

  • Salt formation with hydrochloric acid

This approach is consistent with methods described for related compounds in patent literature .

Alkylation-Based Strategy

An alternative synthetic approach might involve:

  • Starting with a 4-substituted piperidine precursor

  • Alkylation with an appropriate halogenated compound in the presence of a base such as diisopropyl ethylamine

  • Formation of the carboxamide linkage

  • Addition of the thiophen-2-yl-ethyl group

  • Conversion to the hydrochloride salt

Patent literature suggests that alkylation processes for similar compounds are preferably carried out in the presence of a base, specifically diisopropyl ethylamine .

Key Reaction Conditions

Several important reaction conditions for synthesizing thiophene-piperidine compounds have been documented:

Reaction StepConditions
Grignard ReactionAddition to N-protected 4-piperidone
AlkylationPresence of diisopropyl ethylamine as base
Reductive AlkylationSodium borohydride as reducing agent
DeprotectionKOH for carbamate protecting groups
Salt FormationTreatment with HCl in appropriate solvent

The choice of N-protecting groups (often carbamates, preferably ethyl carbamate) is crucial for the successful synthesis of the piperidine core structure .

Pharmacological Properties and Biological Activity

Structure-Activity Relationships

Several structural features may contribute to the biological activity of N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride:

  • The piperidine ring serves as a common scaffold in many neuroactive compounds, providing a basic nitrogen that can interact with acidic residues in receptor binding sites.

  • The thiophene ring, a bioisostere of benzene with different electronic properties, may enhance binding specificity to certain receptors and improve metabolic stability.

  • The carboxamide group creates potential for hydrogen bonding interactions with target proteins, which is often crucial for high-affinity binding.

  • The two-carbon ethyl linker between the thiophene and the amide likely provides optimal spacing for receptor interaction.

Compounds containing similar structural motifs have demonstrated diverse biological activities, including as dual inhibitors targeting enzymes involved in pain pathways, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) .

Analytical Characterization

Proton EnvironmentExpected 1H NMR Shift (ppm)
Thiophene aromatic protons6.8-7.4
Amide NH7.5-8.5
Ethyl linker CH2 groups2.8-3.4
Piperidine ring protons1.5-3.5

The 13C NMR spectrum would likely show characteristic signals for the carbonyl carbon (~170 ppm), thiophene carbons (125-140 ppm), and aliphatic carbons of the piperidine ring and ethyl linker (25-50 ppm).

Other Spectroscopic Features

The compound would likely exhibit characteristic infrared absorption bands for:

  • N-H stretching (3300-3500 cm⁻¹)

  • C=O stretching (1650-1690 cm⁻¹)

  • C-S stretching from the thiophene (700-800 cm⁻¹)

Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight, with fragmentation patterns likely involving cleavage at the amide bond and loss of the thiophene moiety.

Chromatographic Analysis

For purity assessment and characterization, various chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity screening

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS) for additional structural confirmation

These analytical techniques are standard for characterization of similar heterocyclic compounds containing thiophene and piperidine moieties.

Comparative Analysis with Related Compounds

Structural Comparisons

To contextualize N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride, a comparison with related compounds provides valuable insights:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochlorideC12H18N2OS·HCl-Reference compound
N-phenyl-4-{2-[2-(thiophen-3-yl)acetamido]ethyl}piperidine-1-carboxamideC20H25N3O2S371.5Contains additional phenyl group; thiophene at 3-position
1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamideC17H21N3O3S2379.5Contains methylsulfonyl group and pyridine ring

These structural variations can significantly impact physicochemical properties and biological activities, including:

  • Lipophilicity and membrane permeability

  • Hydrogen bonding patterns

  • Receptor binding profiles

  • Metabolic stability

Pharmacophore Considerations

The structural elements shared among these compounds may constitute important pharmacophoric features:

  • The piperidine ring provides a basic nitrogen center and conformational rigidity

  • The thiophene moiety contributes aromatic character and specific electronic distribution

  • The carboxamide linkage offers hydrogen bonding capabilities

  • The ethyl spacer provides optimal distance between functional groups

Research on related compounds suggests that modifications to these key structural features can significantly alter biological activity profiles, particularly in relation to serotonergic receptor interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator